(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate
CAS No.: 1255934-04-3
Cat. No.: VC0059876
Molecular Formula: C19H27NO4
Molecular Weight: 333.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255934-04-3 |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.428 |
| IUPAC Name | (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C19H27NO4/c1-12(2)13-7-6-8-14(9-13)15-10-20(11-16(15)17(21)22)18(23)24-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)/p-1/t15-,16+/m1/s1 |
| Standard InChI Key | XGDTVWJDXPTNIA-CVEARBPZSA-N |
| SMILES | CC(C)C1=CC=CC(=C1)C2CN(CC2C(=O)[O-])C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Classification
Nomenclature and Identification
The compound (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate is identified by several key identifiers that facilitate its recognition in chemical databases and literature. Its CAS registry number is 1255934-04-3, providing a unique identifier for this specific molecule. The compound is also cataloged with the identifier VC0059876 by certain chemical suppliers. The systematically assigned IUPAC name reflects its complex structure, incorporating the stereochemical information (3R,4S) that indicates the absolute configuration at the chiral centers. Additionally, the compound is sometimes referred to by the synonym "Boc-(+/-)-trans-4-(3-isopropyl-phenyl)-pyrrolidine-3-carboxylic acid," which highlights its basic structural features: the Boc protecting group, trans configuration, and the isopropylphenyl substituent.
Structural Configuration and Chirality
This molecule possesses significant stereochemical complexity with two chiral centers at positions 3 and 4 of the pyrrolidine ring. The (3R,4S) designation specifies the absolute configuration at these stereocenters, indicating an R configuration at position 3 and an S configuration at position 4. This specific stereochemical arrangement results in a trans relationship between the carboxylate group at position 3 and the 3-isopropylphenyl substituent at position 4. The presence of these defined stereogenic centers is particularly relevant for potential biological activity, as stereochemistry often plays a crucial role in molecular recognition processes. The trans configuration creates a specific spatial arrangement that differentiates this compound from its cis counterparts, potentially affecting its reactivity and binding properties with biological targets.
Physical and Chemical Properties
Structural Features and Bonding
The pyrrolidine core of this molecule provides a rigid, five-membered nitrogen-containing heterocycle that serves as a scaffold for the attached substituents. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis and medicinal chemistry. This carbamate functionality restricts the conformational flexibility of the nitrogen and alters its electronic properties compared to an unprotected amine. The carboxylate group at position 3 of the pyrrolidine ring constitutes an important functional handle for potential derivatization or conjugation reactions. The 3-isopropylphenyl substituent at position 4 introduces hydrophobicity and potential for π-stacking interactions, which may be significant for binding to protein targets or influencing partition coefficients relevant to drug disposition.
Related Compounds and Comparative Analysis
Structural Analogs
Several related compounds share structural similarities with (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate, differing primarily in the position or nature of the substituents. These include:
-
Boc-(+/-)-trans-4-(4-isopropyl-phenyl)-pyrrolidine-3-carboxylic acid (CAS No. 1394827-14-5), which has the isopropyl group at the para position of the phenyl ring rather than the meta position .
-
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-prop-1-enyl]pyrrolidine-3-carboxylic acid, which replaces the isopropylphenyl group with a propenyl substituent and has a different stereochemical configuration .
-
(3S,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, which substitutes a fluorophenyl group for the isopropylphenyl group .
-
(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate, which features a tert-butyl group at the ortho position of the phenyl ring .
These structural analogs represent variations in substitution patterns that may influence physical properties, reactivity, and potential biological activities.
Comparative Properties Table
The following table compares key properties of (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate with its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate | 1255934-04-3 | C19H27NO4 | 333.428 | Reference compound with isopropyl at meta position |
| Boc-(+/-)-trans-4-(4-isopropyl-phenyl)-pyrrolidine-3-carboxylic acid | 1394827-14-5 | C19H27NO4 | 333.42 | Isopropyl group at para position of phenyl ring |
| (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-prop-1-enyl]pyrrolidine-3-carboxylic acid | Not provided | C13H21NO4 | 255.31 (calculated) | Propenyl substituent instead of isopropylphenyl |
| (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate | 619307-11-8 | C20H28NO4 | 346.44 (calculated) | tert-Butyl group at ortho position of phenyl ring |
This comparative analysis highlights the subtle structural variations among these related compounds, which may translate into significant differences in physicochemical properties and biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume